2-Mercapto-4-methoxybenzoic acid
Description
Contextualization within Aromatic Thiol Carboxylic Acid Derivatives
Aromatic thiol carboxylic acid derivatives are a class of organic molecules characterized by a benzene (B151609) ring substituted with both a thiol (-SH) group and a carboxylic acid (-COOH) group. This unique combination of functional groups imparts a versatile chemical reactivity, making them valuable building blocks in organic synthesis. The thiol group, also known as a mercaptan, is the sulfur analog of an alcohol and is known for its nucleophilicity and ability to form disulfide bonds. The carboxylic acid group provides acidity and a site for a variety of chemical transformations, including esterification and amidation.
2-Mercapto-4-methoxybenzoic acid fits squarely within this class, featuring a thiol group at the 2-position and a methoxy (B1213986) group (-OCH3) at the 4-position of the benzoic acid backbone. The presence and positioning of these functional groups are crucial in defining the molecule's chemical behavior and potential interactions.
Significance in Contemporary Chemical Science and Research
While extensive, specific research on this compound is not widely available in public-domain literature, its significance can be inferred from the known roles of its constituent parts and related molecules. Organosulfur compounds are integral to numerous areas of chemical and pharmaceutical science. ontosight.aifrontiersin.orgtandfonline.comutsa.edu About a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds. utsa.edu The thiol group, in particular, is a key player in various biological processes and is a feature in many bioactive molecules.
The study of aromatic thiol carboxylic acids is driven by their potential as intermediates in the synthesis of more complex molecules with desired properties. For instance, the dual functionality allows for orthogonal chemical modifications, enabling the construction of diverse molecular architectures. The methoxy group in this compound can also influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the thiol and carboxylic acid groups.
Overview of Key Research Domains for Organosulfur Carboxylic Acids
The broader family of organosulfur carboxylic acids, to which this compound belongs, is explored across several key research domains:
Medicinal Chemistry and Drug Discovery: Organosulfur compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aifrontiersin.org The thiol group can interact with biological targets such as enzymes and receptors. nih.gov For example, the development of novel therapeutic agents often involves the synthesis of derivatives of sulfur-containing carboxylic acids. researchgate.net
Materials Science: Aromatic thiols are fundamental in the development of self-assembled monolayers (SAMs) on metal surfaces, a technology with applications in nanoscale electronics, sensors, and biocompatible coatings. britannica.com The carboxylic acid functionality can be used to anchor these molecules to different substrates or to further functionalize the surface. The interplay of the thiol and carboxylic acid groups in molecules like this compound makes them interesting candidates for creating novel materials with tailored properties.
Organic Synthesis: These compounds are versatile building blocks. The thiol group can be protected and deprotected, or it can participate in various coupling reactions. Similarly, the carboxylic acid offers a handle for a multitude of chemical transformations. acs.orgrsc.org This allows chemists to incorporate the mercaptobenzoic acid scaffold into larger, more complex molecular structures.
While direct research applications of this compound are not yet extensively documented, its chemical structure positions it as a compound of interest for future exploration in these and other areas of scientific research.
Physicochemical Properties of this compound
The specific experimental data for this compound is not widely published. However, based on available information from chemical suppliers and the known properties of related compounds, we can compile the following details.
| Property | Value | Source |
| CAS Number | 80568-44-1 | bldpharm.com1pchem.comchemicalbook.com |
| Molecular Formula | C8H8O3S | bldpharm.com1pchem.comchemicalbook.com |
| Molecular Weight | 184.21 g/mol | bldpharm.com1pchem.comchemicalbook.com |
| Physical Form | Powder or crystals | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Storage Temperature | 2-8°C under an inert atmosphere | sigmaaldrich.com |
| IUPAC Name | 4-methoxy-2-sulfanylbenzoic acid | sigmaaldrich.com |
| SMILES Code | O=C(O)C1=CC=C(OC)C=C1S | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
80568-44-1 |
|---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-methoxy-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-5-2-3-6(8(9)10)7(12)4-5/h2-4,12H,1H3,(H,9,10) |
InChI Key |
HZTCEOITUGFBIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Mercapto 4 Methoxybenzoic Acid
De Novo Synthesis Approaches to the 2-Mercapto-4-methoxybenzoic Acid Core Structure
The synthesis of this compound, a molecule featuring a specific trisubstitution pattern on a benzene (B151609) ring, requires strategic planning to ensure correct regiochemistry. The core challenge lies in the precise installation of a carboxylic acid, a methoxy (B1213986) group in the para position, and a mercapto group in the ortho position relative to the carboxylate.
The synthesis of this specific benzoic acid derivative is not commonly detailed, but can be envisioned through logical synthetic routes starting from commercially available precursors. One plausible approach involves the diazotization of an appropriately substituted aniline, a classic method for introducing a variety of functional groups onto an aromatic ring.
A potential synthetic pathway could commence with 2-amino-4-methoxybenzoic acid. nih.gov This starting material already contains the required arrangement of the amino (a precursor to the mercapto group) and methoxy functionalities. The synthesis of the analogous 2-mercaptobenzoic acid (thiosalicylic acid) is well-established and often starts from anthranilic acid (2-aminobenzoic acid). wikipedia.orgchemicalbook.com This process involves diazotization of the amino group with a nitrite (B80452) source under acidic conditions to form a diazonium salt. Subsequent treatment of the diazonium salt with a sulfur-containing nucleophile, such as sodium sulfide (B99878) or xanthate, followed by reduction or hydrolysis, would yield the target thiol group. wikipedia.org Applying this sequence to 2-amino-4-methoxybenzoic acid would directly lead to the formation of the this compound core structure.
Another strategy could start from 4-methoxybenzoic acid. rsc.org The challenge then becomes the selective introduction of a sulfur functionality at the ortho position. This would likely involve an ortho-directing metalation step followed by quenching with a sulfur electrophile.
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of substituted aromatics. For a substrate like 4-methoxybenzoic acid, the carboxylic acid group can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, would selectively deprotonate the ortho position due to coordination of the base with the carboxylate. The resulting aryl-lithium species could then be reacted with a sulfur source like elemental sulfur or a disulfide to install the mercapto group after an acidic workup.
Furthermore, transition-metal-catalyzed C-H activation presents a modern alternative. nih.gov A carboxylate group can direct a transition metal catalyst (e.g., palladium or cobalt) to functionalize the ortho C-H bond. nih.govnih.gov While typically used for arylation or alkylation, conditions could potentially be adapted for C-S bond formation.
Derivatization Reactions of this compound
The three distinct functional groups on the this compound molecule—thiol, carboxylic acid, and the aromatic ring—offer multiple handles for subsequent chemical modifications.
The thiol group is highly reactive and susceptible to various transformations.
Oxidation to Disulfides : Like other aromatic thiols, 2-mercaptobenzoic acid derivatives are readily oxidized to their corresponding disulfides. nih.gov This oxidation can occur upon exposure to air (autoxidation) or by using specific oxidizing agents. nih.govrug.nl For this compound, this reaction would yield 2,2'-disulfanediylbis(4-methoxybenzoic acid). This process is often a competing side reaction during other manipulations of the thiol group if air is not excluded. nih.gov
S-Alkylation : The nucleophilic thiolate, formed by deprotonation of the thiol, can readily participate in nucleophilic substitution reactions with alkyl halides. This S-alkylation reaction is a common strategy to form thioethers. For instance, reaction with an alkyl halide (R-X) in the presence of a base would yield 2-(alkylthio)-4-methoxybenzoic acid. This modification can also serve as a protecting group strategy for the thiol. nih.gov
The carboxylic acid moiety allows for the formation of a wide range of derivatives.
Esterification : The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.comtcu.edu Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. More modern methods utilize coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation under milder conditions. jocpr.com For example, reacting this compound with methanol (B129727) under acidic catalysis would produce methyl 2-mercapto-4-methoxybenzoate.
Amidation : Amide bonds can be formed by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, often achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or carbodiimides. nih.govacs.orgluxembourg-bio.com These reagents form an activated intermediate that is then susceptible to nucleophilic attack by the amine. nih.govjmb.or.kr The direct condensation of a carboxylic acid and an amine is also possible but often requires high temperatures and can be facilitated by catalysts like niobium(V) oxide. researchgate.net
Salt Formation : As a carboxylic acid, this compound can react with bases to form carboxylate salts. Treatment with an inorganic base like sodium hydroxide (B78521) or a basic amine like triethylamine (B128534) will deprotonate the carboxylic acid, forming the corresponding sodium or triethylammonium (B8662869) salt. The thiol group, being acidic as well, could also be deprotonated depending on the strength and stoichiometry of the base used. researchgate.net
The electronic properties of the existing substituents on the aromatic ring dictate the outcome of further functionalization.
Electrophilic Aromatic Substitution : The directing effects of the three substituents must be considered. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. libretexts.org The thiol (-SH) and carboxylic acid (-COOH) groups are both deactivating and meta-directing. quora.comyoutube.com In this case, the powerful activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). Position 3 is ortho to the methoxy and meta to the carboxyl group, while position 5 is ortho to the methoxy and meta to the thiol. Therefore, electrophilic substitution reactions like nitration or halogenation would be expected to yield a mixture of 3- and 5-substituted products.
Metal-Catalyzed Coupling : Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To engage this compound in such a reaction, it would typically first be converted into a suitable coupling partner. For example, transformation of the carboxylic acid to a halide or triflate, or introduction of a halogen atom onto the ring via electrophilic substitution, would create a substrate for reactions like Suzuki, Heck, or Sonogashira couplings. torontomu.carsc.org This would allow for the introduction of aryl, vinyl, or alkynyl groups onto the aromatic core.
Regioselective Synthesis and Functionalization Strategies
The synthesis of this compound, a disubstituted benzoic acid derivative, requires precise control over the placement of functional groups on the aromatic ring, a concept known as regioselectivity. A prevalent and effective method for synthesizing thiophenols from their corresponding phenol (B47542) derivatives is the Newman-Kwart Rearrangement. diva-portal.org This three-step, metal-free process typically offers high yields and is scalable. diva-portal.org The synthesis would begin with a phenol, which is first converted into an O-dimethylcarbamothioate. The key second step involves the thermal rearrangement of this intermediate to an S-dimethylcarbamothioate, followed by hydrolysis to yield the desired thiophenol. diva-portal.org
Another established route to aromatic thiols involves the reduction of sulfonyl chlorides. For a compound like this compound, a potential starting material could be 4-methoxybenzoic acid. This would first undergo chlorosulfonation. The resulting sulfonyl chloride is then reduced to the corresponding thiol.
Functionalization of this compound can be achieved at its three reactive sites: the carboxylic acid group, the thiol group, and the aromatic ring.
Carboxylic Acid Group: This group can readily undergo esterification or amidation. For instance, it can be activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to react with alcohols or amines. prepchem.com A specific example involves the reaction with 2-mercaptothiazoline (B133348) in the presence of DCC and 4-dimethylaminopyridine. prepchem.com
Thiol Group: The thiol (-SH) group is nucleophilic and susceptible to oxidation. It can be alkylated to form thioethers or oxidized to form a disulfide, such as 2,2'-dithiobis(benzoic acid), a transformation that can occur during reactions with certain metal ions. researchgate.netnih.gov
Aromatic Ring: Further substitution on the aromatic ring is also a possibility, although the existing electron-donating groups (methoxy and mercapto) would direct incoming electrophiles to specific positions.
The table below summarizes a synthetic approach involving the functionalization of a related benzoic acid derivative.
Table 1: Example of Benzoic Acid Functionalization
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-methoxysalicylic acid | 1. N,N-diisopropylethylamine, chloromethylmethyl ether 2. NaOH 3. HCl | 4-methoxy-2-methoxy benzoic acid | prepchem.com |
| 4-methoxy-2-methoxy benzoic acid | 2-mercaptothiazoline, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine | N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion | prepchem.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of aromatic thiols to minimize environmental impact. These approaches focus on using less hazardous materials, improving energy efficiency, and reducing waste.
For the synthesis of thiophenols, greener methods aim to replace traditional, often harsh, reagents. One such approach involves the use of elemental sulfur with a reducing agent and a copper catalyst in green solvents, providing an alternative to more hazardous sulfur-containing reactants. organic-chemistry.org The use of photocatalysis represents a significant advancement in green synthesis. acs.org For example, visible-light-mediated reactions using organic photocatalysts like thioxanthone can drive the synthesis of α-keton thiol esters, using oxygen as a green oxidant and producing water as the only byproduct. acs.org
Catalytic systems are at the heart of many green synthetic routes. Copper-catalyzed reactions, for instance, are effective for thioarylation using user-friendly starting materials and sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O). organic-chemistry.org These methods often utilize environmentally benign solvents and operate under milder conditions than traditional syntheses. organic-chemistry.org The development of one-pot syntheses, which reduce the number of steps and purification stages, also aligns with green chemistry goals. mdpi.com For example, a one-pot thioetherification of aromatic carboxylic acids with thiols has been developed using an indium triiodide (InI₃) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) system. organic-chemistry.org
The table below highlights some green chemistry principles and their application in related syntheses.
Table 2: Green Chemistry Strategies in Thiol-Related Synthesis
| Green Chemistry Principle | Application Example | Key Features | Reference |
|---|---|---|---|
| Use of Safer Reagents | Thioarylation using Na₂S₂O₃·5H₂O or S₈/KF as sulfur source. | Avoids malodorous and highly toxic sulfur reagents. Uses inexpensive copper catalysts. | organic-chemistry.org |
| Energy Efficiency | Photocatalytic synthesis of α-keton thiol esters. | Utilizes visible light as a sustainable energy source. | acs.org |
| Use of Green Solvents | Synthesis of α-keton thiol esters in ethyl acetate (B1210297) (EtOAc). | EtOAc is considered a greener solvent compared to many chlorinated hydrocarbons. | acs.org |
| Atom Economy / Process Intensification | One-pot thioetherification of carboxylic acids and thiols. | Reduces reaction steps, solvent use, and waste from purification. | organic-chemistry.org |
Coordination Chemistry and Metal Complexes of 2 Mercapto 4 Methoxybenzoic Acid
Ligand Properties of 2-Mercapto-4-methoxybenzoic Acid
The coordination behavior of this compound is fundamentally dictated by the presence of two key functional groups: a thiol (-SH) and a carboxylic acid (-COOH). These groups provide multiple sites for metal ion binding and exhibit different affinities for various metals, which can be understood through concepts like the Hard and Soft Acids and Bases (HSAB) principle.
This compound is a classic example of a hybrid ligand, possessing both hard and soft donor atoms. The carboxylate group (-COO⁻) contains oxygen atoms, which are considered hard donor sites. These sites preferentially coordinate with hard metal ions, such as alkali metals, alkaline earth metals, and early transition metals in high oxidation states.
In contrast, the thiol group (-S⁻) contains a sulfur atom, which is a soft donor site. Soft donors have a higher affinity for soft metal ions, which include late transition metals (e.g., Cu(I), Ag(I), Cd(II)) and heavy main group metals (e.g., Sn(IV), Pb(II)). Ligands that contain both hard nitrogen and soft sulfur atoms are noted for their ability to coordinate with a wide array of metal ions. nih.gov This dual characteristic allows this compound to act as a versatile building block in constructing a variety of coordination compounds, with the specific metal ion determining which donor site is preferentially involved in bonding.
The presence of two distinct donor groups on the same molecule enables this compound to adopt several coordination modes. These modes are critical in determining the final architecture of the resulting metal complex, from simple mononuclear species to complex three-dimensional networks.
Chelation: The ligand can coordinate to a single metal ion using both the carboxylate oxygen and the thiol sulfur. This bidentate chelation results in the formation of a stable ring structure, often a five- or six-membered ring, which enhances the thermodynamic stability of the complex (the chelate effect). Similar bidentate coordination through sulfur and another donor atom (like nitrogen) has been observed to form stable five-membered chelate rings in other heterocyclic thiol-containing ligands. nih.gov
Bridging: Alternatively, the ligand can act as a bridge, linking two or more metal centers. This can occur in several ways:
The carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion.
The sulfur atom can bridge two metal ions.
The ligand can use one donor site (e.g., carboxylate) to bind to one metal and the other donor site (thiol) to bind to another, thus creating an extended network. This bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks. The anions of similar molecules like 4-hydroxybenzoic acid have been shown to bridge metal centers in the formation of coordination polymers. rsc.org
The specific mode of coordination depends on various factors, including the nature of the metal ion, the reaction stoichiometry, the solvent used, and the presence of any competing ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes requires a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
The soft sulfur donor of this compound makes it an excellent ligand for transition metals. Synthesis of such complexes is often achieved by mixing the ligand with a transition metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, or zinc) in a solvent like ethanol (B145695) or methanol (B129727). nih.govbiointerfaceresearch.com The reaction may require refluxing to ensure completion. nih.gov
The resulting complexes can be characterized by a suite of analytical methods:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and thiol groups by observing shifts in their characteristic vibrational frequencies.
NMR Spectroscopy (¹H, ¹³C): To determine the structure of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
Magnetic Susceptibility: To determine the magnetic properties of paramagnetic complexes (e.g., those of Co(II) or Ni(II)).
Studies on analogous ligands show the formation of dinuclear complexes with first-row transition metals, where two ligand molecules encapsulate two metal centers bridged by parts of the ligand structure. nih.gov
This compound also forms stable complexes with main group metal ions. The hard carboxylate group is particularly effective at binding to hard ions like alkaline earth metals (e.g., Mg²⁺, Ca²⁺). The synthesis of coordination polymers of 4-hydroxybenzoic acid with Li⁺ and Mg²⁺ suggests that this compound could form similar structures. rsc.org
Of particular note is the coordination chemistry with organotin(IV) compounds. Research on the closely related 4-methoxybenzoic acid has shown that it reacts with substituted tin chlorides (like dibutyltin (B87310) dichloride or triphenyltin (B1233371) chloride) to yield organotin(IV) carboxylates in good yields. mdpi.comnih.gov Similar reactions are expected for this compound, likely involving coordination through the carboxylate group, with potential secondary interactions from the sulfur atom. In related organotin(IV) complexes with other mercapto-ligands, the tin atom can achieve a five-coordinate trigonal-bipyramidal geometry or a six-coordinate octahedral geometry. capes.gov.br These complexes are typically characterized using IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and Mössbauer spectroscopy. capes.gov.br
| Ligand | Organotin(IV) Precursor | Resulting Complex Formula | Coordination Geometry at Tin(IV) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzoic acid | (C₄H₉)₂SnCl₂ | [(C₄H₉)₂Sn(O₂CC₆H₄OCH₃)₂] | Distorted Octahedral | mdpi.comnih.gov |
| 4-Methoxybenzoic acid | (C₆H₅)₃SnCl | [(C₆H₅)₃Sn(O₂CC₆H₄OCH₃)] | Trigonal Bipyramidal | mdpi.comnih.gov |
| 2-Mercaptobenzothiazole | (C₆H₅)₃SnCl | [(C₆H₅)₃Sn(mbzt)] | Trigonal Bipyramidal | capes.gov.br |
| 5-Chloro-2-mercaptobenzothiazole | (C₆H₅)₂SnCl₂ | [(C₆H₅)₂Sn(cmbzt)₂] | Distorted Octahedral | capes.gov.br |
The ability of this compound to act as a bridging ligand makes it a prime candidate for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net CPs and MOFs are extended crystalline structures built from metal ions or clusters linked together by organic ligands. The geometry of the ligand and its functional groups are crucial in directing the topology of the resulting framework.
Influence of Electronic and Steric Substituent Effects on Coordination Behavior
The coordination behavior of this compound is significantly governed by the electronic and steric effects of its substituents. These factors determine the connectivity and the final arrangement of the ligand around a metal center. nih.govresearchgate.net
Electronic Effects:
The methoxy (B1213986) group (-OCH₃) at the 4-position is an electron-donating group due to the resonance effect, which increases the electron density on the benzene (B151609) ring and potentially enhances the donor capacity of the carboxylate and mercapto groups. This increased electron density can lead to stronger metal-ligand bonds. The specific electronic effects can be understood by considering the following:
Enhanced Basicity: The electron-donating nature of the methoxy group increases the basicity of the carboxylate group, making it a better σ-donor to the metal ion.
Modulation of Redox Properties: The electronic environment created by the substituents can influence the redox potential of the metal center in the resulting complex.
Steric Effects:
Steric hindrance plays a crucial role in determining the coordination geometry of the resulting metal complexes. researchgate.netmanchester.ac.uk The positions of the mercapto, methoxy, and carboxylic acid groups on the benzene ring create a specific spatial arrangement that can favor certain coordination modes over others.
Ligand Crowding: The bulkiness of the ligand can influence the number of ligands that can coordinate to a single metal center, thereby affecting the coordination number and geometry of the complex. manchester.ac.uk
Chelation: The relative positions of the mercapto and carboxylate groups allow for the formation of a chelate ring with a metal ion. The stability of this chelate ring will be influenced by the steric interactions between the ligand and other coordinated molecules.
Intermolecular Interactions: Steric factors can also direct intermolecular interactions, such as π-π stacking and hydrogen bonding, which can lead to the formation of supramolecular structures like coordination polymers. nih.govresearchgate.net
An optimal balance between these electronic and steric factors is essential for the formation of stable and specific metal complexes. manchester.ac.uk The flexible coordination environment of some metal ions, such as Hg(II), allows the steric and electronic preferences of the ligand to be a primary determinant in the final structure. nih.govresearchgate.net
Solid-State Structural Elucidation of Metal-2-Mercapto-4-methoxybenzoate Complexes (e.g., X-ray Diffraction Studies)
X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. nih.govrsc.org While specific X-ray diffraction data for metal complexes of this compound are not widely available in the public domain, the structural features can be inferred from studies on closely related benzoate (B1203000) derivatives. researchgate.net
Studies on metal complexes of similar ligands, such as 2-methoxybenzoates and other substituted benzoates, reveal a variety of coordination modes and crystal structures. researchgate.net For instance, the carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The mercapto group can also act as a bridging ligand, leading to the formation of polynuclear complexes.
The solid-state structure of a hypothetical metal-2-mercapto-4-methoxybenzoate complex would likely reveal:
Coordination Environment: The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be determined by the coordination number and the nature of the metal-ligand bonds.
Bond Lengths and Angles: X-ray diffraction provides precise measurements of the distances between the metal ion and the donor atoms (S, O) and the angles between the bonds, offering insight into the strength and nature of the coordination.
Crystal Packing: The arrangement of the complex molecules in the crystal lattice is stabilized by intermolecular forces, including hydrogen bonds (potentially involving the carboxylate or mercapto groups) and π-π stacking interactions between the aromatic rings. nih.gov
Illustrative Data Table of Potential Coordination Modes:
| Metal Ion | Potential Coordination Number | Likely Donor Atoms Involved | Possible Structural Motif |
| Cu(II) | 4 or 6 | S, O (carboxylate) | Mononuclear or dinuclear complex |
| Zn(II) | 4 | S, O (carboxylate) | Tetrahedral complex |
| Ag(I) | 2, 3, or 4 | S, O (carboxylate) | Linear, trigonal, or tetrahedral complex |
| Hg(II) | 2, 4, or 6 | S, O (carboxylate) | Linear or distorted tetrahedral/octahedral |
It is important to note that during X-ray diffraction analysis, particularly for redox-active metal centers, there is a risk of radiation damage to the crystal, which can alter the structure of the metal site. nih.gov Therefore, careful experimental conditions are necessary to obtain a true representation of the complex's structure. nih.gov
Catalytic Applications and Mechanistic Insights Involving 2 Mercapto 4 Methoxybenzoic Acid
Role as a Ligand in Homogeneous Catalysis
The ability of 2-Mercapto-4-methoxybenzoic acid to act as a ligand is rooted in its capacity to form stable complexes with a variety of transition metals. The thiol and carboxylate moieties can act as coordination sites, allowing the molecule to function as a bidentate or bridging ligand.
The design of catalysts incorporating this ligand would leverage the hard-soft acid-base theory. The soft thiol group would preferentially bind to soft metal centers like palladium(II), platinum(II), or gold(I), while the hard carboxylate group can coordinate to harder metal ions such as iron(III), copper(II), or zinc(II). researchgate.net This dual functionality allows for the formation of diverse coordination complexes, including mononuclear, dinuclear, and polymeric structures. researchgate.netresearchgate.net
Furthermore, the methoxy (B1213986) group on the aromatic ring acts as an electronic modulator. As an electron-donating group, it increases the electron density on the aromatic ring and can influence the electronic properties of the coordination sites, thereby tuning the reactivity of the metal center.
Table 1: Potential Coordination Modes of this compound
| Functional Group | Potential Metal Partners (HSAB Theory) | Coordination Behavior |
| Thiol (-SH) | Soft Metals (e.g., Pd, Pt, Au, Ag, Hg) | Strong covalent bonding, can act as a bridge |
| Carboxylate (-COO⁻) | Hard/Borderline Metals (e.g., Fe, Cu, Zn, Ru) | Bidentate chelation or bridging |
| Methoxy (-OCH₃) | N/A (Electronic influence) | Electron-donating, modulates ligand field |
The spatial arrangement of the functional groups in this compound can be exploited to control the selectivity of catalytic reactions.
Regioselectivity: The ortho-positioning of the thiol and carboxylate groups can create a rigid chelate ring upon coordination to a metal. This defined geometry can direct a substrate to a specific orientation relative to the catalytic center, thereby controlling the site of reaction. For example, in C-H activation reactions, the directing ability of a carboxylate group is well-established. The regioselectivity of such reactions can be highly dependent on the electronic and steric nature of other substituents on the aromatic ring. nih.govresearchgate.net The presence of the ortho-mercapto group could either reinforce or compete with the directing effect of the carboxylate, leading to potentially unique regiochemical outcomes.
Stereoselectivity: While this achiral ligand would not induce enantioselectivity on its own, its incorporation into a chiral-at-metal complex or its use in cooperative catalysis with a chiral promoter could influence stereochemical outcomes. nih.gov The ligand's rigid binding could create a well-defined chiral pocket around the metal center, forcing substrates to approach in a stereocontrolled manner. Cooperative systems, where a Lewis acid might pre-organize a substrate for attack by an organocatalyst, demonstrate how multiple components can work in concert to achieve high stereoselectivity. nih.gov The functional groups of this compound could participate in such systems through non-covalent interactions, further enhancing stereocontrol.
Role as a Co-catalyst or Additive in Catalytic Systems
Beyond acting as a primary ligand, this compound has the potential to function as an additive or co-catalyst, modifying the behavior of a primary catalytic system.
Additives can significantly alter the performance of a catalyst by influencing its electronic state, stability, or the reaction environment. The carboxylate functionality, for instance, can act as a proton shuttle or a base, facilitating steps in a catalytic cycle that involve proton transfer. diva-portal.org In nanoparticle catalysis, carboxylate ligands are known to be critical in controlling the size and shape of the nanoparticles during synthesis, which in turn dictates their catalytic activity. researchgate.net
The thiol group can reversibly bind to a catalyst's surface or metal center, temporarily blocking certain sites to enhance selectivity or preventing catalyst deactivation. In a different context, organotin complexes of the related 4-methoxybenzoic acid have been used as additives to stabilize PVC against photodegradation, where they act as HCl scavengers and peroxide decomposers, showcasing the molecule's ability to intervene in chemical processes. nih.gov
A fascinating and modern area of catalysis involves the use of surface plasmons on noble metal nanoparticles (like gold or silver) to drive chemical reactions. Aromatic thiols are classic model compounds for these studies because they readily form self-assembled monolayers (SAMs) on these surfaces via a strong sulfur-metal bond. nih.govacs.org
When illuminated with light of a specific wavelength, the nanoparticles' surface plasmons are excited. The decay of these plasmons generates "hot" electrons and holes, which are highly energetic charge carriers capable of initiating chemical reactions in the adsorbed molecules. nih.govacs.org A common model reaction is the dimerization of 4-aminothiophenol (B129426) (ATP) to 4,4′-dimercaptoazobenzene (DMAB). nih.gov
While direct studies on this compound in this context are not available, its behavior can be predicted based on the known influence of substituents. The electronic properties of the substituents on the aromatic ring significantly impact the interaction with the nanoparticle surface and the subsequent reactivity. mdpi.comresearchgate.net
Thiol Group: Provides the essential anchor to the gold or silver surface.
Methoxy Group: As an electron-donating group, it would increase the electron density of the aromatic ring. This could affect the molecule's adsorption geometry and the energy levels of its frontier orbitals relative to the metal's Fermi level, potentially influencing the efficiency of hot carrier-induced reactions.
Carboxylic Acid Group: This group can be deprotonated to a carboxylate, introducing a negative charge. This charge would strongly influence the surface potential of the nanoparticles and their stability against aggregation. mdpi.comresearchgate.net It also offers an additional binding interaction with the surface.
The combination of an electron-donating group (methoxy) and a potentially charged, coordinating group (carboxylate) would likely lead to complex and interesting behavior in plasmon-catalyzed systems compared to simpler substituted thiols.
Table 2: Predicted Substituent Effects in Plasmon-Catalyzed Reactions on Gold Nanoparticles
| Compound | Substituent | Electronic Effect | Predicted Influence |
| 4-Aminothiophenol | -NH₂ | Strong Electron-Donating | Facilitates dimerization to DMAB. nih.gov |
| 4-Nitrothiophenol | -NO₂ | Strong Electron-Withdrawing | Can be reduced to ATP or dimerize. nih.govacs.org |
| This compound | -OCH₃, -COOH | Electron-Donating, Electron-Withdrawing/Anionic | Complex; likely strong surface binding, potential for modified reaction pathways due to mixed electronic effects. |
Mechanistic Studies of Catalytic Processes Involving this compound
Elucidating the precise mechanism by which a molecule participates in a catalytic cycle is fundamental to optimizing its function. Mechanistic studies involving this compound would focus on the distinct roles of its functional groups.
The carboxylate group can play several mechanistic roles. It can serve as an "oxide relay" in water oxidation catalysis, where it provides an intramolecular oxygen atom for O-O bond formation. acs.org In other systems, it acts as a proton acceptor to facilitate proton-coupled electron transfer (PCET) steps, which are crucial in many redox reactions. diva-portal.org
The thiol group is also mechanistically versatile. It can act as a simple anchoring group, a redox-active participant, or a probe for enzymatic active sites. nih.govacs.org In reactions like the thiol-Michael addition, the thiol is the key nucleophile, and its reactivity is the central feature of the mechanism. uq.edu.auresearchgate.net In the context of a metal complex, the thiol ligand can participate in redox processes, transferring electrons to or from the metal center. acs.org
A hypothetical catalytic cycle involving a metal-2-mercapto-4-methoxybenzoate complex would therefore need to consider ligand-assisted substrate binding, proton transfer events mediated by the carboxylate, and potential redox changes involving the thiol and the metal center. Advanced techniques like in-situ spectroscopy and computational modeling would be invaluable in deconvoluting these intricate mechanistic pathways.
Reaction Pathway Elucidation (e.g., Oxidative Coupling, C-S Bond Formation)
The reaction pathways involving this compound are likely to be centered around the nucleophilic and redox-active nature of the thiol group.
Oxidative Coupling: A probable reaction pathway for this compound is oxidative coupling, leading to the formation of a disulfide bond. This is a common reaction for thiols. biolmolchem.com The process can be initiated by various oxidants or through photo-oxidation. biolmolchem.com In the presence of light, for instance, a thiophenol derivative can be excited to a more reactive state, facilitating the coupling. biolmolchem.com Studies on thiophenol derivatives suggest that the reaction may proceed through the formation of a thiyl radical, which then dimerizes to form the disulfide. rsc.org
The general mechanism for the oxidative coupling of thiols can be represented as: 2 R-SH + [O] → R-S-S-R + H₂O
In a visible-light-promoted, catalyst-free system, the self-coupling of thiophenols can occur in an ambient atmosphere. nih.gov This suggests that this compound could potentially undergo similar transformations under mild, environmentally benign conditions.
C-S Bond Formation: The thiol group of this compound can act as a nucleophile in carbon-sulfur bond formation reactions. While often used as a reactant in such syntheses, it can also be inferred to act as a ligand in catalytic systems that facilitate these transformations. For example, palladium-catalyzed C-S cross-coupling reactions are a cornerstone of modern organic synthesis. acsgcipr.org
In a proposed catalytic cycle for the S-benzylation of mercaptobenzoic acids using a palladium(0) catalyst, the reaction is initiated by the formation of a mercaptobenzoic acid-palladium(0) complex. This complex then plays a crucial role in the activation of benzyl (B1604629) alcohol to form an active (η3-benzyl)palladium(II) cation, which subsequently undergoes S-benzylation. rsc.org A similar role for this compound as a ligand can be envisaged.
A plausible mechanistic pathway for metal-catalyzed C-S bond formation generally involves:
Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into an aryl halide or triflate bond.
Ligand Exchange/Coordination: The thiol (or thiolate) coordinates to the metal center.
Reductive Elimination: The aryl group and the sulfur atom couple, forming the C-S bond and regenerating the active catalyst. acsgcipr.org
Intermediate Identification and Characterization
The identification of transient intermediates is crucial for understanding the catalytic cycle. Based on studies of related compounds, several key intermediates can be postulated for reactions involving this compound.
Thiyl Radicals and Disulfides: In oxidative coupling reactions, the primary intermediate is the thiyl radical (RS•). These highly reactive species can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. The subsequent formation of the disulfide, 2,2'-dithiobis(4-methoxybenzoic acid), is a more stable intermediate that can be readily characterized by standard analytical methods such as NMR, IR, and mass spectrometry. biolmolchem.com In the reaction of 2-mercaptobenzoic acid with certain metal ions, the in-situ formation of the corresponding disulfide, 2,2'-dithiobis(benzoic acid), has been observed and structurally characterized. nih.gov
Metal-Thiolate Complexes: In metal-catalyzed reactions, the formation of a metal-thiolate complex is a critical step. For instance, water-soluble mercaptobenzoic acid-Pd(0) species have been proposed as key intermediates in S-benzylation reactions. rsc.org These complexes can be studied using various spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their structure and bonding.
Sulfenium Cations and Sulfenyl Halides: In certain oxidative cross-coupling reactions of thiols, other reactive intermediates such as sulfenium cations (RS+) and sulfenyl halides (RSX) have been proposed. rsc.org The formation of these intermediates depends on the specific oxidant and reaction conditions employed. Their transient nature makes direct observation challenging, often relying on trapping experiments and computational studies.
A summary of potential intermediates and their characterization methods is presented in the table below.
| Plausible Intermediate | Catalytic Process | Potential Characterization Methods |
| Thiyl Radical (Ar-S•) | Oxidative Coupling | Electron Paramagnetic Resonance (EPR) Spectroscopy, Trapping Experiments |
| Disulfide (Ar-S-S-Ar) | Oxidative Coupling | NMR, IR, Mass Spectrometry, X-ray Crystallography |
| Metal-Thiolate Complex | C-S Bond Formation | NMR, X-ray Crystallography, UV-Vis Spectroscopy |
| Sulfenium Cation (Ar-S+) | Oxidative Cross-Coupling | Trapping Experiments, Computational Studies |
| (η3-benzyl)palladium(II) cation | S-benzylation | Mechanistic studies using Hammett plots |
Kinetics and Thermodynamics of Catalyzed Reactions
The kinetics and thermodynamics of reactions catalyzed by this compound would be influenced by the electronic properties of the methoxy group and the steric and electronic effects of the entire molecular structure.
Kinetics: The rate of reactions involving this compound would be dictated by several factors. In a potential scenario where it acts as a catalyst in ester hydrolysis, the reaction would likely follow pseudo-first-order kinetics, similar to general acid-catalyzed ester hydrolysis. nitt.edu The rate constant would be influenced by temperature, substrate concentration, and the specific pH of the medium.
For metal-catalyzed C-S bond formation, the rate can be influenced by the nature of the metal, the ligands, the substrate, and the solvent. Hammett studies on the S-benzylation by substituted benzyl alcohols catalyzed by mercaptobenzoic acid-palladium complexes have shown a correlation between the reaction rate and the electronic nature of the substituents, suggesting the buildup of a positive charge in the transition state. rsc.org The methoxy group on this compound, being an electron-donating group, would be expected to influence the electron density at the sulfur atom and the carboxylic acid group, thereby affecting the rates of reactions it participates in.
The table below summarizes key kinetic and thermodynamic parameters and the factors that influence them, drawing analogies from related systems.
| Parameter | Influencing Factors | Expected Trend (by analogy) |
| Rate Constant (k) | Temperature, Concentration, Catalyst, Solvent, pH, Substituent Effects | The electron-donating methoxy group may increase the nucleophilicity of the thiol, potentially accelerating reactions where the thiol acts as a nucleophile. |
| Activation Energy (Ea) | Reaction Pathway, Catalyst | Catalysts lower the activation energy, increasing the reaction rate. The specific pathway (e.g., radical vs. ionic) will have a distinct Ea. |
| Enthalpy of Reaction (ΔH) | Bond energies of reactants and products | Oxidative coupling of thiols is typically exothermic. |
| Entropy of Reaction (ΔS) | Change in the number of molecules and degrees of freedom | Dimerization reactions like oxidative coupling generally have a negative entropy change. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Mercapto 4 Methoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-mercapto-4-methoxybenzoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
For instance, in the ¹H NMR spectrum of 2-amino-4-methoxybenzoic acid, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons can be observed and assigned. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.org The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei. For example, the presence of an electron-withdrawing group like a carboxylic acid or an electron-donating group like a methoxy group will cause characteristic shifts in the signals of nearby protons and carbons. researchgate.net
Detailed analysis of various benzoic acid derivatives through NMR has been extensively reported. For example, the ¹H and ¹³C NMR spectra of compounds like 3,4,5-trimethoxybenzoic acid and 2-chlorobenzoic acid have been fully assigned, providing a basis for comparison and structural confirmation of new derivatives. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Benzoic Acid Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
|---|---|---|
| 3,4,5-Trimethoxybenzoic acid | δ 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74(s, 3H) (DMSO) | δ 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 (DMSO) |
| 2-Chlorobenzoic acid | δ 8.09(d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40(m, 1H), 7.31(m, 1H) (CDCl₃) | δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 (CDCl₃) |
Data sourced from The Royal Society of Chemistry. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. Electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC/MS), provides detailed information about the fragmentation pathways of these molecules. nih.gov
The fragmentation of benzoic acid derivatives is influenced by the position of substituents on the aromatic ring. "Ortho effects," which are interactions between adjacent functional groups, can lead to characteristic fragmentation patterns that are distinct from those of meta and para isomers. nih.gov For example, in the mass spectrum of some ortho-substituted benzoic acids, the interaction between vicinal substituents can suppress otherwise common fragmentation pathways. nih.gov
For 4-methoxybenzoic acid, the molecular ion peak is observed, and fragmentation often involves the loss of a methyl group followed by the elimination of a water molecule. nih.gov The fragmentation of derivatives of 4-mercaptobenzoic acid can lead to the formation of quinoid-type structures. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.
Table 2: Key Mass Spectrometry Data for Methoxybenzoic Acid
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Notes |
|---|
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 g/mol | Fragmentation can involve loss of a methyl radical followed by water elimination. nih.govnist.govnist.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of molecules like this compound. These techniques probe the vibrations of chemical bonds, providing a molecular fingerprint.
In the IR spectrum of a carboxylic acid, a broad absorption band is typically observed for the O-H stretch of the carboxyl group, and a strong, sharp band appears for the C=O (carbonyl) stretch. For 4-methoxybenzoic acid, characteristic peaks for the C=O stretch and the C=C aromatic stretch are observed around 1700 cm⁻¹ and 1590 cm⁻¹, respectively. researchgate.net The IR spectra of metal complexes of 4-methoxybenzoate (B1229959) show shifts in the carboxylate stretching frequencies, indicating coordination to the metal ion. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in the Raman spectrum of 4-mercaptobenzoic acid absorbed on a nanoporous gold substrate, characteristic ring breathing modes are observed at 1083 and 1598 cm⁻¹. researchgate.net The effect of alkali metal cations on the vibrational spectra of o-methoxybenzoic acid has also been studied, revealing systematic shifts in several bands in the IR and Raman spectra. researchgate.net
Table 3: Characteristic IR and Raman Bands for Methoxybenzoic Acid Derivatives
| Vibrational Mode | 4-Methoxybenzoic Acid (IR) | 4-Mercaptobenzoic Acid on Au (Raman) | o-Methoxybenzoates (IR/Raman) |
|---|---|---|---|
| C=O Stretch | ~1700 cm⁻¹ researchgate.net | - | Systematic shifts observed with different alkali metals. researchgate.net |
| Aromatic C=C Stretch | ~1590 cm⁻¹ researchgate.net | 1598 cm⁻¹ researchgate.net | Systematic shifts observed with different alkali metals. researchgate.net |
| Ring Breathing Mode | - | 1083 cm⁻¹ researchgate.net | - |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces, such as silver or gold nanoparticles. This technique has been employed to investigate the surface interactions and adsorption mechanisms of mercaptobenzoic acid derivatives. acs.orgnih.govnih.gov
When 4-mercaptobenzoic acid (4-MBA) is adsorbed on a silver surface, the SERS spectrum reveals information about its orientation and interaction with the metal. rsc.org The technique is so sensitive that it can be used for the detection of a few molecules. rsc.org SERS has been used to study the pH-dependent protonation and deprotonation of the carboxylic acid group of 2-mercaptobenzoic acid immobilized on a silver surface. acs.org The relative intensities of the COO⁻ bending mode and the C-COOH stretching mode can be used to determine the protonation state of the molecule. acs.org Furthermore, SERS can be utilized for in-situ pH measurements within cells by using nanoparticles functionalized with 4-MBA. nih.govnih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure of anisic acid (p-methoxybenzoic acid) has been determined by single-crystal XRD, revealing that the molecules form hydrogen-bonded dimers in the solid state. rsc.org The XRD patterns of metal complexes of 4-methoxybenzoate have been used to confirm their crystalline nature and to study their structure. researchgate.net For example, the intercalation of 2-mercaptobenzoate into layered zinc hydroxide (B78521) nitrate (B79036) results in a new crystalline compound with a distinct basal spacing, as observed by XRD. researchgate.net
The crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, a related aromatic compound, was determined to be orthorhombic, with key intermolecular interactions such as π–π stacking and C-H···π contacts contributing to the crystal's stability. nih.gov
Table 4: Crystallographic Data for Anisic Acid (p-Methoxybenzoic Acid)
| Crystal System | Space Group | Unit Cell Parameters | Key Structural Feature |
|---|
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials, including their melting points, decomposition temperatures, and thermal stability.
The thermal behavior of metal complexes of 4-methoxybenzoate has been investigated using simultaneous TG-DTA (Thermogravimetry-Differential Thermal Analysis). researchgate.net These studies provide information on the dehydration process and the thermal decomposition of the compounds. For example, the TG-DTA curves of Mn(II), Ni(II), and Cu(II) complexes with 4-methoxybenzoate show distinct steps corresponding to the loss of water molecules and the subsequent decomposition of the organic ligand. researchgate.net Similar studies have been conducted on 2-methoxybenzoate (B1232891) and 3-methoxybenzoate complexes, revealing details about their thermal stability and decomposition pathways. redalyc.orgresearchgate.net
Table 5: Thermal Decomposition Data for Metal 4-Methoxybenzoates
| Compound | Dehydration Temperature Range (°C) | Onset of Decomposition (°C) |
|---|---|---|
| Mn(4-methoxybenzoate)₂·2H₂O | 80-165 | 340 |
| Ni(4-methoxybenzoate)₂·3.5H₂O | 50-180 | 330 |
| Cu(4-methoxybenzoate)₂·3H₂O | 55-160 | 250 |
Data sourced from Rodrigues et al. researchgate.net
Computational Chemistry and Theoretical Studies on 2 Mercapto 4 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in predicting the properties of a molecule from its fundamental electronic structure.
The electronic structure of 2-Mercapto-4-methoxybenzoic acid is characterized by the interplay of its three functional groups: the carboxylic acid, the thiol, and the methoxy (B1213986) group, all attached to a benzene (B151609) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In a molecule like this, the HOMO is likely to be associated with the electron-rich aromatic ring and the thiol group, which is readily oxidized. The LUMO, conversely, is expected to be localized over the carboxylic acid group and the aromatic ring, indicating these as sites for nucleophilic attack or electron acceptance.
The charge distribution would be significantly influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The oxygen atoms of the carboxylic acid and methoxy groups, along with the sulfur atom of the thiol group, would possess partial negative charges due to their high electronegativity. The hydrogen atom of the carboxylic acid and the hydrogen atom of the thiol group would exhibit partial positive charges.
| Parameter | Predicted Description |
| HOMO Localization | Primarily on the thiol group and the aromatic ring. |
| LUMO Localization | Primarily on the carboxylic acid group and the aromatic ring. |
| HOMO-LUMO Gap | Expected to be moderate, influencing its potential as a semiconductor or in electronic applications. |
| Charge Distribution | Partial negative charges on oxygen and sulfur atoms; partial positive charges on acidic and thiol hydrogens. |
This table represents predicted properties based on the functional groups present in this compound, as specific computational data is not available in the reviewed literature.
Theoretical calculations can predict various spectroscopic properties, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
IR and Raman Spectroscopy: The calculated IR and Raman spectra would show characteristic vibrational frequencies. For instance, the O-H stretch of the carboxylic acid would appear as a broad band at high wavenumbers. The C=O stretch of the carboxylic acid would be a strong, sharp peak. The S-H stretch of the thiol group would be found in its characteristic region, though it is often weaker than the O-H stretch. Vibrations of the aromatic ring and the C-O stretch of the methoxy group would also be present.
NMR Spectroscopy: Theoretical NMR chemical shift predictions for ¹H and ¹³C are valuable for confirming the structure. The proton of the carboxylic acid would be significantly downfield. The aromatic protons would show a splitting pattern determined by their positions relative to the three functional groups. The methoxy group protons would appear as a singlet, and the thiol proton would also be a singlet, with its chemical shift being sensitive to solvent and concentration.
| Spectroscopic Feature | Predicted Wavenumber/Chemical Shift Range |
| IR: O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |
| IR: C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ |
| IR: S-H Stretch (Thiol) | ~2550-2600 cm⁻¹ (weak) |
| ¹H NMR: Carboxylic Acid Proton | ~10-13 ppm |
| ¹H NMR: Aromatic Protons | ~6.5-8.0 ppm |
| ¹H NMR: Methoxy Protons | ~3.8-4.0 ppm |
| ¹H NMR: Thiol Proton | ~3.0-4.0 ppm |
This table represents predicted spectroscopic features based on the functional groups present in this compound, as specific computational data is not available in the reviewed literature.
The acidity of the carboxylic acid and thiol groups can be predicted by calculating the pKa values. The carboxylic acid group is expected to be the most acidic site, with a pKa value typical for benzoic acids, likely in the range of 4-5. The thiol group is also acidic, but significantly less so than the carboxylic acid, with a pKa likely in the range of 9-11. The methoxy group does not have acidic protons. The basic sites on the molecule are the oxygen atoms of the carboxylic acid and methoxy groups, and the sulfur atom of the thiol group, all of which have lone pairs of electrons.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its flexibility and how it interacts with other molecules.
The primary sources of flexibility in this compound are the rotation around the C-C bond connecting the carboxylic acid to the ring, the C-S bond of the thiol, and the C-O bond of the methoxy group. The orientation of the carboxylic acid group relative to the thiol group is of particular interest, as intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom of the thiol group is possible. This would lead to a more planar and rigid conformation. The methoxy group is also likely to have a preferred orientation relative to the plane of the benzene ring.
This compound has several functional groups capable of forming strong intermolecular interactions. The carboxylic acid groups can form strong hydrogen-bonded dimers, a common feature for carboxylic acids that often drives self-assembly into one-dimensional chains or other supramolecular structures. The thiol groups can form weaker S-H···O or S-H···S hydrogen bonds. Furthermore, the thiol groups are known to interact strongly with metal surfaces, particularly gold, which could lead to the formation of self-assembled monolayers. The aromatic rings can engage in π-π stacking interactions, further stabilizing any self-assembled structures.
Reaction Mechanism Modeling: An Uncharted Territory
Detailed modeling of reaction mechanisms, a cornerstone of computational chemistry, has not been specifically applied to this compound according to current scientific records. This type of analysis is crucial for understanding how a molecule participates in chemical reactions, including the step-by-step pathway from reactants to products.
Structure-Property Relationship Elucidation through Advanced Computational Methods
The establishment of clear structure-property relationships through advanced computational methods is another area where specific research on this compound is lacking. These studies typically utilize quantum mechanics, molecular dynamics, and other computational techniques to correlate the three-dimensional structure of a molecule with its physical, chemical, and electronic properties. While general principles of chemistry allow for predictions about its behavior based on its functional groups—a carboxylic acid, a thiol, and a methoxy group on a benzene ring—specific high-level computational studies that would provide precise data are absent.
Table 1: Investigated Aspects of Computational Analysis for this compound
| Computational Analysis Area | Research Status |
| 6.3. Reaction Mechanism Modeling | |
| 6.3.1. Transition State Analysis and Reaction Pathway Mapping | No specific studies found. |
| 6.3.2. Catalytic Cycle Simulations and Energetics | No specific studies found. |
| 6.4. Structure-Property Relationship Elucidation | No specific advanced computational studies found. |
Advanced Materials Science Applications of 2 Mercapto 4 Methoxybenzoic Acid
Surface Functionalization and Self-Assembled Monolayers (SAMs)
The thiol group in 2-Mercapto-4-methoxybenzoic acid serves as a powerful anchor for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. nih.govrsc.org This spontaneous organization of molecules into ordered, single-layer structures is a cornerstone of nanotechnology, enabling precise control over the chemical and physical properties of surfaces. researchgate.netnorthwestern.edu
Research on related mercaptobenzoic acids has shown that these molecules adsorb intact on silver surfaces via a thiolate bond, forming well-defined lattices. acs.org The stability of SAMs derived from mercaptophenylboronic acid, a related compound, has been found to be sensitive to pH, a factor that would also be relevant for the carboxylic acid group in this compound. acs.org The ability to create complex, functionalized surfaces with controlled properties makes these SAMs valuable for applications in sensing, electronics, and biocompatible coatings. researchgate.netnih.gov
Integration into Polymer Systems and Functionalization of Biopolymers (e.g., Thiolated Chitosan)
The functional groups of this compound make it an excellent candidate for modifying and enhancing the properties of various polymers, most notably the biopolymer chitosan (B1678972). The covalent attachment of thiol-containing ligands to chitosan results in "thiolated chitosans" or "thiomers," a class of polymers with significantly improved characteristics. acs.orgnih.govacs.org
The primary amino groups of chitosan can be functionalized with the carboxylic acid group of this compound, introducing the thiol functionality onto the polymer backbone. mdpi.com This process of thiolation dramatically enhances the mucoadhesive properties of chitosan, a key feature for drug delivery applications. researchgate.netresearchgate.net The thiol groups can form disulfide bonds with cysteine-rich subdomains in mucus glycoproteins, leading to stronger and more prolonged adhesion compared to unmodified chitosan. nih.gov
Modifying Polymer Properties for Enhanced Performance
The integration of thiol-containing aromatic molecules like this compound into chitosan and other polymers leads to a range of performance enhancements:
Enhanced Mucoadhesion: Thiolated chitosans exhibit significantly improved mucoadhesive properties due to the formation of covalent disulfide bonds with mucus components. nih.govresearchgate.net
In Situ Gelling: The thiol groups can undergo oxidation to form disulfide cross-links, leading to the in situ formation of a gel. This property is highly valuable for creating drug delivery systems that can be administered as a liquid and then form a gel at the site of application. nih.gov
Controlled Drug Release: The cross-linked network of thiolated polymers can effectively control the release rate of encapsulated drugs. researchgate.net
Improved Mechanical Properties: Cross-linking via disulfide bonds can enhance the mechanical strength and stability of polymer films and hydrogels. nih.gov
Enhanced Permeation: Thiolated chitosans have been shown to enhance the permeation of drugs across biological membranes. nih.govresearchgate.net
The functionalization of chitosan with various aromatic groups has been shown to improve its antibacterial and antioxidant properties, suggesting that the incorporation of this compound could offer similar benefits. nih.govresearchgate.net
Role in Nanomaterial Synthesis, Stabilization, and Surface Chemistry (e.g., Gold and Silver Nanoparticles)
Aromatic thiols, including derivatives of mercaptobenzoic acid, play a crucial role in the synthesis and stabilization of metallic nanoparticles, particularly those of gold and silver. acs.orgacs.orgnih.gov The thiol group has a strong affinity for these noble metals, allowing it to act as a capping agent that controls the growth and prevents the aggregation of nanoparticles during their synthesis. pnas.orgrsc.org
The size of thiol-stabilized gold nanoparticles can be controlled by adjusting the ratio of the gold precursor to the thiol ligand. nih.gov The aromatic nature of the ligand, as in this compound, can influence the electronic properties and the organization of the ligand shell on the nanoparticle surface. acs.orgacs.orgresearchgate.net Studies on p-mercaptobenzoic acid-capped gold clusters have provided detailed insights into the structure and geometry of the thiol monolayer on the nanoparticle surface. acs.org
In the case of silver nanoparticles, mercaptobenzoic acid has been used as a surface modification agent for sensing applications. acs.orgrsc.orgresearchgate.net The interaction between the modified silver nanoparticles and target analytes can be monitored through techniques like surface-enhanced infrared absorption (SEIRA). rsc.org Furthermore, 4-mercaptobenzoic acid has been employed in the creation of gold-silver-alloy-embedded silica (B1680970) nanoparticles for use as internal standards in quantitative detection methods. elsevierpure.com The functionalization of silver nanoparticles with 4-mercaptophenylacetic acid has also been explored for the detection of iron ions. lmaleidykla.lt
The table below summarizes the role of related mercapto-aromatic acids in the context of gold and silver nanoparticles:
| Nanoparticle | Mercapto-Aromatic Acid | Role/Application |
| Gold | 4-trimethylsilylethynyl-1-acetylthiobenzene | Stabilization and study of molecule-metal interface. acs.orgacs.org |
| Gold | p-mercaptobenzoic acid | Capping agent for size-controlled synthesis. acs.org |
| Silver | p-mercaptobenzoic acid | Surface modification for ammonia (B1221849) sensing. rsc.org |
| Silver | 4-mercaptophenylacetic acid | Functionalization for iron ion detection. lmaleidykla.lt |
| Gold-Silver Alloy | 4-mercaptobenzoic acid | Internal standard for quantitative detection. elsevierpure.com |
Precursor and Building Block for Advanced Organic Electronic Materials
The molecular structure of this compound, containing an aromatic ring and reactive functional groups, suggests its potential as a precursor for the synthesis of advanced organic electronic materials. ontosight.ai Conducting polymers, a key class of organic electronic materials, are often synthesized from aromatic monomers. nih.gov
Polythiophenes, in particular, are a widely studied class of conducting polymers synthesized from thiophene (B33073) and its derivatives. researchgate.netcmu.edunih.gov The polymerization of thiophene monomers can be achieved through chemical or electrochemical methods. google.com The properties of the resulting polythiophenes, such as their electrical conductivity and solubility, can be tuned by the presence of functional groups on the thiophene ring. nih.gov While this compound is not a thiophene derivative itself, its thiophenol structure provides a potential route for incorporation into conductive polymer chains. wikipedia.org
The benzoic acid moiety also offers opportunities for creating functional materials. Benzoic acid and its derivatives are known to possess interesting electronic properties and have been studied in various contexts, including their use as building blocks for materials with specific applications. acs.orgwikipedia.orgresearchgate.netnih.gov A complex derivative, Benzoic acid, 2-chloro-5-((2-thienylthioxomethyl)amino)-, 1-methylethyl ester, is noted for its potential in materials science. ontosight.ai The combination of the thiol and carboxylic acid functionalities in this compound could be exploited to create novel polymers with tailored electronic and physical properties.
Application in Metal-Organic Frameworks (MOFs) and Coordination Network Assembly
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgbohrium.com The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. ossila.comresearchgate.net The carboxylic acid group is a common functional group used in MOF ligands to coordinate with metal centers. researchgate.net
This compound, with its carboxylic acid group, is a potential candidate for a ligand in MOF synthesis. The presence of the additional thiol and methoxy (B1213986) functional groups could introduce specific functionalities into the pores of the MOF. For example, a series of multifunctional MOFs has been synthesized using ligands derived from 4-(2-carboxyvinyl)benzoic acid with various functional pendants, including a methylthio (-SMe) group, which is structurally related to the thiol group in our compound of interest. scilit.com
The use of functionalized benzoic acid ligands is a well-established strategy for designing MOFs with tailored properties. rsc.orgresearchgate.net For instance, MOFs based on p-hydroxybenzoic acid have been synthesized and shown to have catalytic activity. rsc.org Similarly, amino-functionalized benzoic acid ligands have been used to create luminescent MOFs with catalytic applications. rsc.orgresearchgate.net The incorporation of a ligand like this compound could lead to MOFs with unique adsorption, catalytic, or sensing properties stemming from the accessible thiol and methoxy groups within the porous structure. The flexibility and diverse coordination environments offered by mixed-ligand systems, often involving triazole-carboxylic acid organic ligands, highlight the potential for creating MOFs with unique luminescence properties. nih.gov
Future Research Directions and Emerging Paradigms for 2 Mercapto 4 Methoxybenzoic Acid
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Mercapto-4-methoxybenzoic acid will likely prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research is anticipated to focus on the development of more eco-friendly alternatives.
Key areas of exploration will likely include:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent advancements in organic synthesis, researchers may explore uncatalyzed transfer hydrogenation or reactions under solvent-free conditions. researchgate.net These methods reduce the reliance on potentially toxic metal catalysts and volatile organic solvents, aligning with the principles of green chemistry. chemistryjournals.net
Copper-Catalyzed C-S Coupling: The use of copper-catalyzed cross-coupling reactions presents a promising avenue for the formation of the carbon-sulfur bond in this compound. organic-chemistry.org Research could focus on utilizing readily available and less toxic sulfur sources to improve the sustainability of this method.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields. Future studies may investigate microwave-assisted synthesis of this compound and its derivatives, potentially using recyclable solvents like glycerol. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Solvent-Free Transfer Hydrogenation | Reduced solvent waste, catalyst-free. researchgate.net | Green Chemistry |
| Copper-Catalyzed C-S Coupling | High efficiency, use of readily available sulfur sources. organic-chemistry.org | Organometallic Catalysis |
| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency. researchgate.net | Process Chemistry |
| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Chemical Engineering |
Exploration of Undiscovered Catalytic Capabilities and Novel Catalytic Systems
The molecular architecture of this compound, featuring both a soft thiol ligand and a hard carboxylate group, makes it an intriguing candidate for the development of novel catalysts.
Future research in this area could involve:
Metal-Thiolate Complexes: The thiol group can coordinate strongly with soft transition metals, forming stable metal-thiolate complexes. wikipedia.org These complexes could be investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the complex can be tuned by the methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows for the incorporation of this compound as a linker in the construction of Metal-Organic Frameworks (MOFs). brieflands.comrsc.org These MOFs could possess unique catalytic sites within their pores, potentially leveraging both the metal nodes and the functionalized organic linkers for catalysis, such as in ring-opening polymerization reactions. rsc.org
Bimetallic Catalysts: The ability of the thiol and carboxylate groups to bind to different types of metal ions could be exploited to create bimetallic catalysts. These systems could facilitate cooperative catalytic cycles, leading to enhanced reactivity and selectivity.
Organocatalysis: The thiol group itself can act as a nucleophilic catalyst in certain reactions. Future work might explore the potential of this compound and its derivatives as organocatalysts, for instance, in Michael additions or other conjugate addition reactions. wikipedia.org
Advanced Materials Design and Fabrication for Specific Functional Requirements
The self-assembly properties of thiols on metal surfaces are well-documented, and this provides a fertile ground for the application of this compound in materials science. techconnect.org
Emerging research paradigms in this domain include:
Self-Assembled Monolayers (SAMs): The thiol group can form robust self-assembled monolayers on noble metal surfaces such as gold and silver. northwestern.edu The terminal carboxylic acid group of this compound would then be exposed, allowing for further functionalization of the surface. This could be used to create surfaces with specific wetting properties, for patterning, or as a platform for biosensors. mdpi.comnih.gov
Functionalized Nanoparticles: this compound can be used to functionalize the surface of metal nanoparticles. researchgate.net The carboxylate group could be used to attach biomolecules or other functional moieties, while the methoxy group can influence the electronic properties of the nanoparticle surface. Such functionalized nanoparticles could find applications in targeted drug delivery, medical imaging, and diagnostics.
Thermoelectric Materials: Aromatic thiols are being investigated for their potential in thermoelectric materials. diva-portal.org The specific electronic properties conferred by the methoxy and carboxylic acid groups in this compound could be explored for the development of new organic-based thermoelectric devices.
Corrosion Inhibitors: The ability of thiols to form protective layers on metal surfaces suggests that this compound could be investigated as a corrosion inhibitor, particularly for copper and its alloys.
Table 2: Potential Materials Science Applications of this compound
| Application Area | Key Functional Group | Underlying Principle |
| Self-Assembled Monolayers (SAMs) | Thiol | Strong affinity of sulfur for noble metal surfaces. northwestern.edu |
| Functionalized Nanoparticles | Thiol, Carboxylic Acid | Surface modification and bioconjugation. researchgate.net |
| Thermoelectric Materials | Aromatic Thiol | Tuning of electronic properties for energy conversion. diva-portal.org |
| Corrosion Inhibition | Thiol | Formation of a protective molecular layer on metal surfaces. |
Interdisciplinary Research with Biological Systems for Novel Chemical Probes and Ligands
The combination of functional groups in this compound makes it a promising scaffold for the design of molecules that can interact with biological systems.
Future interdisciplinary research could focus on:
Fluorescent Probes: The thiol group is known to react with specific analytes in biological systems. nih.gov By attaching a fluorophore to the this compound backbone, it may be possible to develop selective fluorescent probes for the detection of biologically relevant species.
Enzyme Inhibitors: The structural motifs present in this molecule could serve as a starting point for the design of enzyme inhibitors. For example, derivatives could be synthesized and screened for their ability to inhibit proteases or other enzymes where a thiol or carboxylate interaction is important for binding.
Bioinorganic Chemistry: Thiolate ligands are found in the active sites of many metalloenzymes. wikipedia.org this compound could be used as a ligand to create model complexes that mimic the structure and function of these active sites, providing insights into their reaction mechanisms.
Drug Delivery Systems: As a component of MOFs, this molecule could contribute to the development of novel drug delivery systems. brieflands.com The functional groups could be used to tune the loading and release of therapeutic agents.
Computational Chemistry for Predictive Design, Virtual Screening, and Accelerated Discovery
Computational chemistry offers powerful tools to guide and accelerate the discovery of new applications for this compound and its derivatives.
Key computational approaches that are expected to be employed include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics like the HOMO-LUMO gap. nih.gov Such studies can provide fundamental insights into the reactivity and potential applications of the molecule. For instance, DFT can be used to study the gas-phase acidity and the effects of substituents on the properties of benzoic acid derivatives. mdpi.com
Molecular Docking: For the development of new therapeutic agents, molecular docking can be used to predict how derivatives of this compound might bind to the active site of a target protein. mdpi.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or material properties. This can guide the design of new compounds with enhanced performance.
Simulations of Self-Assembly: Molecular dynamics simulations can be used to study the self-assembly of this compound on surfaces, providing a detailed understanding of the structure and stability of the resulting monolayers.
Table 3: Computational Methods for Investigating this compound
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Understanding fundamental properties. | Acidity, reactivity, electronic structure. nih.govmdpi.com |
| Molecular Docking | Drug discovery and design. | Binding affinity and mode to biological targets. mdpi.com |
| QSAR | Predictive modeling. | Correlation of structure with activity/properties. |
| Molecular Dynamics | Materials science. | Self-assembly behavior and monolayer structure. |
Q & A
Q. What are the recommended synthetic routes for 2-mercapto-4-methoxybenzoic acid, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves introducing the mercapto (-SH) group via nucleophilic substitution or thiol-ene reactions on a pre-functionalized benzoic acid scaffold. For example, 4-methoxybenzoic acid can undergo bromination at the ortho position, followed by thiolation using thiourea or sodium hydrosulfide. Side reactions like oxidation of the thiol group can be mitigated by conducting reactions under inert atmospheres (N₂/Ar) and using reducing agents (e.g., dithiothreitol) . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, thiol at C2). The thiol proton may appear as a broad peak at ~1.5–3.5 ppm but is often absent due to exchange broadening .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]⁻ ion at m/z 198.0294 for C₈H₈O₃S). Fragmentation patterns help distinguish regioisomers .
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity (>95%) and detect oxidation byproducts (e.g., disulfides) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The thiol group is prone to oxidation, forming disulfide dimers. Stability studies should include:
- Temperature : Store at –20°C under inert gas (argon) to slow oxidation .
- pH : Aqueous solutions should be buffered at pH 4–6 to reduce thiolate ion formation, which accelerates oxidation .
- Additives : Add 1–5% β-mercaptoethanol or EDTA to chelate metal catalysts . Monitor degradation via TLC or LC-MS monthly .
Advanced Research Questions
Q. What experimental strategies are used to investigate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., thiol participation in metal coordination) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and binding affinities for interactions with enzymes or metal catalysts .
- Spectroscopic Probes : In situ Raman or IR spectroscopy tracks thiol-metal coordination in catalytic cycles .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., tyrosinase, carbonic anhydrase) using fluorometric or colorimetric substrates. For example, monitor dopachrome formation at 475 nm for tyrosinase inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry (n) for enzyme-ligand interactions .
- Mutagenesis Studies : Replace key residues (e.g., cysteine in active sites) to confirm thiol-dependent inhibition .
Q. What advanced chromatographic or spectroscopic methods resolve challenges in detecting trace impurities of this compound derivatives?
- Methodological Answer :
- 2D-LC-MS/MS : Combines hydrophilic interaction (HILIC) and reverse-phase chromatography to separate polar disulfide byproducts and oxidated metabolites .
- X-ray Crystallography : Resolves structural ambiguities (e.g., tautomerism between thiol and thione forms) in single crystals grown via vapor diffusion .
- Electrochemical Sensors : Au-nanoparticle-modified electrodes detect thiol oxidation potentials (e.g., ~0.2 V vs. Ag/AgCl) in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
